acpa

Catalog No.
S1525513
CAS No.
229021-64-1
M.F
C23H37NO
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acpa

CAS Number

229021-64-1

Product Name

acpa

IUPAC Name

(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide

Molecular Formula

C23H37NO

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-

InChI Key

GLGAUBPACOBAMV-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1

Synonyms

(5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide; ACPA;

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1

Cannabinoid Receptor Agonist:

ACPA is a synthetic compound that acts as an agonist for the cannabinoid receptor 1 (CB1R). Agonists mimic the effects of natural molecules that bind to the receptor, in this case, cannabinoids like THC found in cannabis. ACPA exhibits high affinity and selectivity for CB1R, with a binding constant (Ki) of 2.2 nM compared to a much weaker affinity for CB2 receptor (Ki of 700 nM) [Source: ]. This selective binding makes ACPA a valuable tool for researchers studying the specific functions of CB1R in various physiological processes.

Investigation of Cannabinoid System:

ACPA's ability to activate CB1R allows researchers to investigate the role of the cannabinoid system in various physiological and pathological processes. Studies have employed ACPA to explore its effects on:

  • Pain perception

    ACPA has been shown to exhibit antinociceptive (pain-relieving) effects in animal models, suggesting its potential application in pain management [Source: ].

  • Neurological function

    ACPA has been used to investigate its role in learning and memory, motor function, and neuroprotection in various neurodegenerative diseases like Alzheimer's and Parkinson's [Source: ].

  • Other physiological processes

    Researchers are also exploring the potential effects of ACPA on other systems, including the cardiovascular system, immune system, and gastrointestinal system.

Arachidonylcyclopropylamide is a synthetic compound that acts as an agonist for the cannabinoid receptor 1 (CB1R), which is part of the endocannabinoid system. This compound is characterized by its selective binding properties, exhibiting a high affinity for CB1R (K_i = 2.2 nM) while showing significantly lower affinity for cannabinoid receptor 2 (CB2R) (K_i = 700 nM) . Its chemical formula is C23H37NO, and it is classified as a synthetic organic compound .

ACPA acts by binding to the CB1R, a G protein-coupled receptor (GPCR) found primarily in the nervous system but also present in other tissues []. Binding of ACPA to CB1R triggers a cascade of cellular signaling events that mimic the effects of natural cannabinoids. These effects can include:

  • Inhibition of neurotransmitter release leading to psychoactive effects like euphoria and relaxation [].
  • Modulation of immune function through interaction with immune cells [].
Typical of amides and cyclic compounds. The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of arachidonic acid and cyclopropylamine. Additionally, it can be involved in ligand-receptor interactions that trigger signaling pathways associated with the endocannabinoid system .

The primary biological activity of arachidonylcyclopropylamide lies in its role as a selective agonist for CB1R. This activation influences several physiological processes, including pain modulation, appetite regulation, and neuroprotection. Research indicates that its effects can lead to both therapeutic benefits and potential side effects, depending on the dosage and context of use . Studies have shown that it can enhance neurotransmitter release in certain neural pathways, contributing to its psychoactive effects .

Arachidonylcyclopropylamide can be synthesized through several methods, typically involving the coupling of arachidonic acid derivatives with cyclopropylamine. The synthesis often requires specific reagents and conditions to ensure high yield and purity. Common methods include:

  • Direct Coupling: Arachidonic acid is reacted with cyclopropylamine under controlled conditions using coupling agents.
  • Multi-step Synthesis: Involves intermediate compounds that are further modified to achieve the final product.

The detailed procedures often require optimization based on desired yields and purity levels .

Arachidonylcyclopropylamide has several applications primarily in research settings:

  • Neuroscience Research: Used extensively to study the endocannabinoid system and its effects on neurological functions.
  • Pharmacology: Investigated for potential therapeutic applications in pain management, appetite stimulation, and neuroprotection.
  • Drug Development: Serves as a lead compound for developing new medications targeting cannabinoid receptors .

Studies on the interactions of arachidonylcyclopropylamide with cannabinoid receptors have provided insights into its mechanism of action. It has been shown to activate CB1R effectively while having minimal interaction with CB2R. This selectivity makes it a valuable tool for understanding receptor-specific pathways and their implications in various physiological processes .

Moreover, interaction studies reveal that arachidonylcyclopropylamide can modulate neurotransmitter release, affecting synaptic plasticity and potentially influencing behaviors related to mood and cognition .

Arachidonylcyclopropylamide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary ActivitySelectivity
ArachidonylcyclopropylamideSynthetic AgonistCB1R AgonistHigh for CB1R
Delta-9-TetrahydrocannabinolNatural CannabinoidCB1R/CB2R AgonistModerate
RimonabantSynthetic AntagonistCB1R AntagonistHigh for CB1R
AnandamideEndogenous CannabinoidCB1R/CB2R AgonistModerate
JWH-018Synthetic CannabinoidCB1R AgonistHigh for CB1R

Uniqueness: Arachidonylcyclopropylamide is distinguished by its high selectivity for CB1R over CB2R, making it particularly useful in research focused on the central nervous system without significant peripheral effects typically associated with other cannabinoids .

Receptor Binding and Selectivity

ACPA exhibits nanomolar affinity for CB1R, with a binding affinity (K~i~) of 2.2 nM, compared to 700 nM for CB2R, resulting in a 325-fold selectivity ratio for CB1R [1] [3]. This selectivity arises from structural features of its cyclopropylamide group, which optimizes interactions with CB1R’s hydrophobic ligand-binding pocket. Competitive binding assays using radiolabeled agonists such as [³H]CP-55,940 confirm that ACPA displaces classical cannabinoids from CB1R without significant activity at CB2R [3].

The compound’s selectivity is further demonstrated in functional assays. For instance, ACPA-induced cerebellar dysfunction in mice—manifested as truncal ataxia and motor incoordination—is fully reversible with the CB1R antagonist SR141716 but unaffected by CB2R-selective antagonists [7]. However, at concentrations exceeding 1 µM, ACPA may weakly engage CB2R, as observed in microglial migration assays where its effects were partially inhibited by SR144528, a CB2R antagonist [2]. This suggests that while CB1R is its primary target, off-target interactions may occur at supraphysiological doses.

Table 1: Receptor Binding Profiles of ACPA

ReceptorBinding Affinity (K~i~)Selectivity Ratio (CB1R/CB2R)
CB1R2.2 nM325
CB2R700 nM

Signaling Pathways Modulation

CB1R activation by ACPA primarily couples to G~i/o~ proteins, inhibiting adenylate cyclase and reducing intracellular cyclic adenosine monophosphate (cAMP) levels [4]. In HEK293 cells expressing recombinant CB1R, ACPA suppresses forskolin-induced cAMP accumulation by 40–60%, a hallmark of G~i/o~-mediated signaling [3]. This effect is abolished by pertussis toxin, which inactivates G~i/o~ proteins, confirming the pathway’s dependence on these subunits [4].

Beyond cAMP modulation, ACPA activates mitogen-activated protein kinase (MAPK) cascades. In BV-2 microglia, ACPA induces extracellular signal-regulated kinase (ERK) phosphorylation, which is attenuated by CB1R antagonism [2]. ERK activation correlates with cytoskeletal rearrangements critical for microglial migration, a process implicated in neuroinflammatory responses. Additionally, ACPA enhances c-Jun N-terminal kinase (JNK) activity in neuronal cultures, though this pathway’s role in cerebellar dysfunction remains under investigation [7].

Table 2: Key Signaling Pathways Modulated by ACPA

PathwayEffectBiological Outcome
cAMP reductionInhibition of adenylate cyclaseNeuronal hyperpolarization
ERK activationPhosphorylation of MAPK3/1Microglial migration
JNK activationPhosphorylation of MAPK8/9Pro-inflammatory signaling

Peripheral vs. Central Nervous System Effects

In the central nervous system (CNS), ACPA’s actions are predominantly mediated by CB1R expressed on presynaptic neurons. For example, in the cerebellum, ACPA reduces GABAergic transmission by inhibiting voltage-gated calcium channels, leading to motor incoordination and ataxia [7]. Electrophysiological recordings in entorhinal cortex slices reveal that ACPA (1–10 µM) alters spontaneous inhibitory postsynaptic currents (sIPSCs), increasing their amplitude and decay kinetics—a CB1R-dependent effect linked to enhanced GABA~A~ receptor clustering [8].

Peripherally, ACPA’s effects are less pronounced due to lower CB1R density in non-neuronal tissues. However, in immune cells such as microglia, ACPA at micromolar concentrations induces chemotaxis via CB2R-like signaling, despite its low affinity for this receptor [2]. This paradox may reflect tissue-specific receptor dimerization or allosteric modulation. Notably, in murine models of inflammation, ACPA does not replicate the anti-hyperalgesic effects of CB2R-selective agonists like GW405833, underscoring its limited peripheral efficacy [2].

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

343.287514804 g/mol

Monoisotopic Mass

343.287514804 g/mol

Heavy Atom Count

25

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

Arachidonylcyclopropylamide

Dates

Modify: 2023-08-15

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